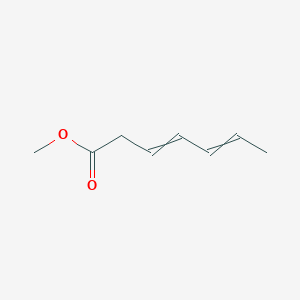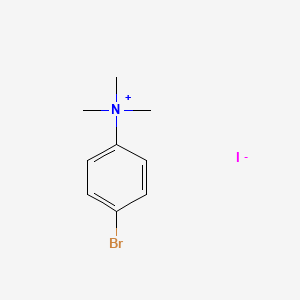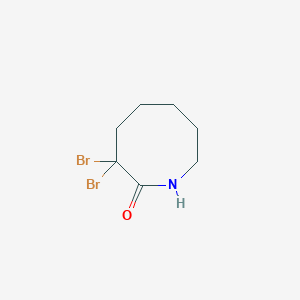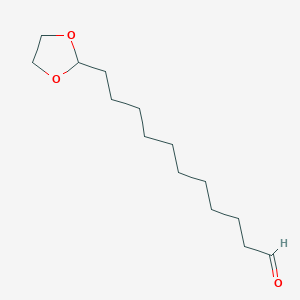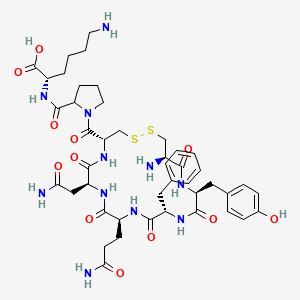
Dglvp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-glycinamide 9-lysine 8-vasopressin (DGLVP) is a neuropeptide analog of lysine vasopressin. It is known for its influence on cardiovascular responses and its role in behavioral and emotional processes. This compound has been studied for its effects on adaptive autonomic processes and its potential therapeutic applications.
Preparation Methods
DGLVP can be synthesized using solid-phase peptide synthesis. The process involves the sequential addition of N-Boc protected amino acids to a polystyrene resin. The synthesis of this compound from Z-Cys(Bzl)-Tyr(Bzl)-Phe-Gln-Asn-Cys(Bzl)-Pro-Lys(NE-Z)-polystyrene-2%-divinylbenzene is achieved by the general method of solid-phase synthesis .
Chemical Reactions Analysis
DGLVP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting this compound back to its reduced form.
Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with other residues to study structure-activity relationships.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
DGLVP has several scientific research applications:
Chemistry: this compound is used to study the structure-activity relationships of neuropeptides and their analogs.
Biology: It is used to investigate the role of neuropeptides in adaptive autonomic processes and behavioral responses.
Medicine: this compound has potential therapeutic applications in treating conditions related to cardiovascular responses and emotional behavior.
Industry: This compound can be used in the development of new drugs and therapeutic agents targeting neuropeptide pathways
Mechanism of Action
DGLVP exerts its effects by binding to vasopressin receptors in the brain and other tissues. It influences cardiovascular responses by modulating the activity of these receptors. This compound also affects behavioral and emotional responses by interacting with brain centers that regulate these processes. The molecular targets and pathways involved include vasopressin receptors and downstream signaling pathways that regulate cardiovascular and behavioral responses .
Comparison with Similar Compounds
DGLVP is similar to other neuropeptides like lysine vasopressin and arginine vasopressin. it has unique properties that distinguish it from these compounds:
Lysine Vasopressin: this compound lacks the glycinamide group present in lysine vasopressin, which affects its binding affinity and activity.
Arginine Vasopressin: this compound has a lysine residue instead of arginine, which alters its receptor binding and physiological effects.
These differences make this compound a valuable tool for studying the structure-activity relationships of neuropeptides and their analogs .
Properties
CAS No. |
32472-43-8 |
|---|---|
Molecular Formula |
C44H61N11O12S2 |
Molecular Weight |
1000.2 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C44H61N11O12S2/c45-17-5-4-9-29(44(66)67)50-42(64)34-10-6-18-55(34)43(65)33-23-69-68-22-27(46)37(59)51-30(20-25-11-13-26(56)14-12-25)40(62)52-31(19-24-7-2-1-3-8-24)39(61)49-28(15-16-35(47)57)38(60)53-32(21-36(48)58)41(63)54-33/h1-3,7-8,11-14,27-34,56H,4-6,9-10,15-23,45-46H2,(H2,47,57)(H2,48,58)(H,49,61)(H,50,64)(H,51,59)(H,52,62)(H,53,60)(H,54,63)(H,66,67)/t27-,28-,29-,30-,31-,32-,33-,34?/m0/s1 |
InChI Key |
WPCFWQWRFMYCKC-HXAPPMQUSA-N |
Isomeric SMILES |
C1CC(N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


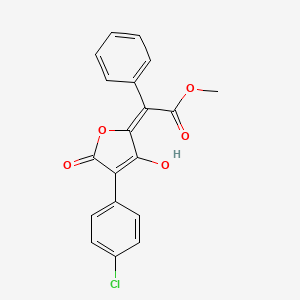
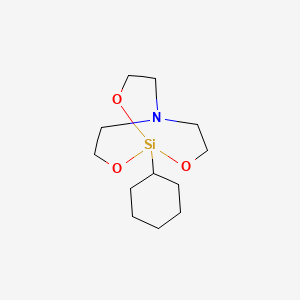
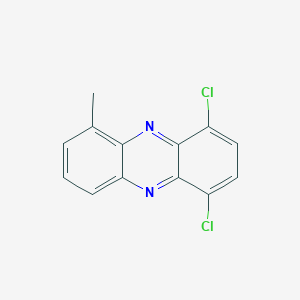

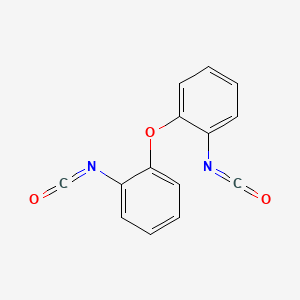
![4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile](/img/structure/B14681419.png)
